Calculated Lipophilicity (XLogP3) of 4-Bromo-5-fluoro-2-methoxyphenol vs. Non-Fluorinated Analog
The presence of both bromine and fluorine substituents in 4-Bromo-5-fluoro-2-methoxyphenol results in a computed XLogP3 of 2.8, which is higher than that of the non-fluorinated analog 4-Bromo-2-methoxyphenol (XLogP3 = 2.2) [1][2]. This difference of +0.6 log units indicates a quantifiably higher lipophilicity, which can influence membrane permeability and non-specific binding in biological assays [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-Bromo-2-methoxyphenol (CAS 7368-38-7): 2.2 |
| Quantified Difference | +0.6 XLogP3 units |
| Conditions | Computed by XLogP3 3.0 algorithm as per PubChem |
Why This Matters
Higher lipophilicity can be a critical factor for optimizing passive membrane permeability in cell-based assays or improving blood-brain barrier penetration in CNS-targeted drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 26596525, 4-Bromo-5-fluoro-2-methoxyphenol. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 146260, 4-Bromo-2-methoxyphenol. National Library of Medicine. View Source
